molecular formula C13H18N4 B12233813 N-cyclopentyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-cyclopentyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12233813
M. Wt: 230.31 g/mol
InChI Key: ODGJGNGFJWOCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-cyclopentyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include protic solvents for producing pyrazolo[1,5-a]pyrimidin-7-ol . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . This inhibition leads to altered cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-cyclopentyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activity and applications

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

N-cyclopentyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H18N4/c1-10-9-13(16(2)11-5-3-4-6-11)17-12(15-10)7-8-14-17/h7-9,11H,3-6H2,1-2H3

InChI Key

ODGJGNGFJWOCGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N(C)C3CCCC3

Origin of Product

United States

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